molecular formula C9H5ClO2S B3390538 6-chloro-1-benzothiophene-3-carboxylic acid CAS No. 1027271-95-9

6-chloro-1-benzothiophene-3-carboxylic acid

Cat. No.: B3390538
CAS No.: 1027271-95-9
M. Wt: 212.65 g/mol
InChI Key: KCKIEVAIWBLOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Benzothiophene (B83047) Core Structures in Chemical and Biological Sciences

The benzothiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is recognized as a "privileged structure" in drug discovery. researchgate.netnih.gov This designation stems from its presence in numerous compounds exhibiting a wide spectrum of biological activities. researchgate.netnih.gov The structural versatility of the benzothiophene core allows for substitutions on both the benzene and thiophene rings, leading to derivatives with unique properties. researchgate.net

The significance of this core is underscored by its incorporation into several clinically used drugs, such as the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole. rsc.org The electron-rich sulfur atom within the thiophene ring is a key feature, playing a crucial role in the molecule's interactions with biological targets. researchgate.net Academic and industrial research has demonstrated that benzothiophene derivatives possess a remarkable range of pharmacological effects, including:

Antimicrobial researchgate.netnih.gov

Anticancer researchgate.netnih.govrsc.org

Anti-inflammatory researchgate.netnih.gov

Antioxidant researchgate.netnih.gov

Antitubercular researchgate.netnih.gov

Antidiabetic researchgate.netnih.gov

Anticonvulsant researchgate.netnih.gov

This broad applicability has cemented the benzothiophene nucleus as a cornerstone in medicinal chemistry and a frequent target of synthetic exploration. nih.govresearchgate.net

Overview of Substituted Benzothiophene Carboxylic Acids in Academic Inquiry

The introduction of a carboxylic acid group onto the benzothiophene scaffold creates a new class of derivatives with distinct chemical properties and potential applications. Benzothiophene carboxylic acids serve as versatile intermediates, allowing for a wide range of chemical modifications. The carboxylic acid moiety can be converted into esters, amides, and other functional groups, providing a pathway to extensive libraries of new compounds. nih.govresearchgate.net

Research into substituted benzothiophene carboxylic acids has revealed their potential in various therapeutic areas. For instance, studies have shown that certain derivatives exhibit significant anti-inflammatory and analgesic activities. researchgate.net In the context of infectious diseases, acylhydrazone derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid have been synthesized and evaluated as potential antimicrobial agents against multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov This highlights the role of the carboxylic acid as a handle for creating derivatives with enhanced biological profiles. Furthermore, the development of novel synthetic methods to access these carboxylic acid derivatives remains an active area of research, aiming for more efficient and environmentally friendly processes. researchgate.net

Rationale for Focused Investigation of 6-Chloro-1-Benzothiophene-3-Carboxylic Acid

The specific substitution pattern of this compound provides a compelling rationale for its focused investigation. The placement of substituents significantly influences a molecule's physicochemical properties and, consequently, its biological activity.

The Carboxylic Acid at Position 3: The carboxylic acid group at the C-3 position acts as a key functional handle for derivatization, enabling the synthesis of amides and esters. nih.gov This position is synthetically accessible and allows for the exploration of structure-activity relationships (SAR) by introducing various substituents.

The combination of the 3-carboxylic acid and the 6-chloro substituent creates a unique molecular architecture. This specific arrangement warrants dedicated study to elucidate how these features collectively contribute to the compound's chemical reactivity and its potential as a scaffold for developing new bioactive agents.

Scope and Objectives of Academic Inquiry into the Compound

Academic inquiry into this compound encompasses several key areas, driven by its potential as a versatile chemical building block. The primary objectives of such research include:

Synthetic Methodology Development: Devising novel, efficient, and scalable synthetic routes to produce this compound and its derivatives. This includes exploring various catalytic systems and reaction conditions to improve yields and reduce environmental impact. acs.org

Exploration of Chemical Reactivity: Investigating the reactivity of the carboxylic acid group and the benzothiophene ring system to create libraries of novel compounds. This involves converting the carboxylic acid to various amides, esters, and other functional groups to explore chemical diversity.

Biological and Pharmacological Screening: Evaluating the synthesized derivatives for a wide range of biological activities. Based on the known properties of the benzothiophene core, screening efforts would logically focus on areas such as anticancer, antimicrobial, and anti-inflammatory applications. chemimpex.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and assessing how these changes affect its biological activity. This provides crucial insights for the rational design of more potent and selective therapeutic candidates.

The ultimate goal of this academic inquiry is to unlock the full potential of this compound as a scaffold in medicinal chemistry and materials science. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of 6-Chloro-1-benzothiophene-2-carboxylic acid (Isomer)

PropertyValueSource
Molecular FormulaC₉H₅ClO₂S nih.govmatrix-fine-chemicals.com
Molecular Weight212.65 g/mol nih.gov
XLogP33.4 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count1 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIEVAIWBLOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027271-95-9
Record name 6-chloro-1-benzothiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity Profiles and Advanced Derivatization of 6 Chloro 1 Benzothiophene 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid functional group at the C3 position of the benzothiophene (B83047) ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, decarboxylation, and conversion to other acid derivatives.

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For 6-chloro-1-benzothiophene-3-carboxylic acid, the most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or the water formed during the reaction is removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. libretexts.org

Table 1: Examples of Esterification Reactions

Reactant (Alcohol) Catalyst Conditions Product
Methanol H₂SO₄ (conc.) Reflux Methyl 6-chloro-1-benzothiophene-3-carboxylate
Ethanol TsOH Toluene, Reflux Ethyl 6-chloro-1-benzothiophene-3-carboxylate
Isopropanol HCl (gas) Heat Isopropyl 6-chloro-1-benzothiophene-3-carboxylate

The synthesis of amides from carboxylic acids is a crucial reaction, particularly in the development of pharmaceuticals, as the amide bond is a core component of peptides and proteins. nih.gov Direct condensation of this compound with an amine is generally difficult and requires high temperatures, which can be incompatible with sensitive functional groups. encyclopedia.pub

To facilitate amide bond formation under milder conditions, coupling reagents are employed. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and phosphonium salts. nih.govnih.gov The reaction typically proceeds by the formation of a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an acyloxyphosphonium salt, which is then readily displaced by the amine to form the amide. nih.govresearchgate.net

Table 2: Examples of Amidation Reactions

Reactant (Amine) Coupling Agent Conditions Product
Benzylamine DCC, DMAP DCM, 0 °C to RT N-Benzyl-6-chloro-1-benzothiophene-3-carboxamide
Aniline BOP reagent DMF, RT 6-Chloro-N-phenyl-1-benzothiophene-3-carboxamide
Piperidine HATU, DIPEA CH₃CN, RT (6-Chloro-1-benzothien-3-yl)(piperdin-1-yl)methanone

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of heteroaromatic carboxylic acids can be challenging and often requires specific catalysts or harsh conditions. Silver carbonate in the presence of acetic acid has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org For this compound, such a transformation would yield 6-chloro-1-benzothiophene, providing a route to derivatives unsubstituted at the C3 position. The reaction mechanism often involves the formation of a metal carboxylate salt, followed by the cleavage of the carbon-carbon bond.

Carboxylic acids can be converted into more reactive derivatives, such as acid chlorides. wikipedia.org These compounds serve as valuable intermediates for the synthesis of esters, amides, and other acyl compounds under very mild conditions. chemguide.co.uk The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orglibretexts.org

The reaction of this compound with thionyl chloride would replace the hydroxyl group of the carboxylic acid with a chlorine atom. libretexts.orglibretexts.org The mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. libretexts.orgyoutube.comkhanacademy.org Oxalyl chloride is another effective reagent for this conversion. wikipedia.org

Reactions of the Chlorinated Benzothiophene Core

The benzothiophene ring system is aromatic and can undergo electrophilic aromatic substitution (SEAr) reactions. The position of substitution is directed by the substituents already present on the ring. wikipedia.org

In electrophilic aromatic substitution, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of the reaction are influenced by the electronic properties of the substituents on the ring. msu.edu For this compound, we must consider the directing effects of three key features: the fused thiophene (B33073) ring, the chloro substituent, and the carboxylic acid substituent.

The Benzothiophene Ring System: The sulfur atom in the thiophene ring is an ortho, para-director and activating. However, in the context of the fused ring, electrophilic substitution on benzothiophene itself preferentially occurs at the C3 position, and if that is blocked, at the C2 position. Since the C3 position is occupied by the carboxylic acid, substitution would be directed elsewhere.

The Chloro Substituent (at C6): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. uci.edu Therefore, the chloro group at C6 will direct incoming electrophiles to the C5 and C7 positions.

The Carboxylic Acid Substituent (at C3): The carboxylic acid group is a deactivating group and a meta-director. uci.edu However, its directing influence is on the thiophene ring, which is generally less reactive towards electrophilic substitution than the benzene (B151609) ring in the benzothiophene system under many conditions.

Considering these factors, electrophilic aromatic substitution on this compound is expected to be challenging due to the presence of two deactivating groups (chloro and carboxyl). If a reaction does occur, it is most likely to happen on the benzene ring portion of the molecule. The chloro group at C6 would direct an incoming electrophile to the C7 or C5 position. The C7 position is sterically less hindered. Therefore, nitration, halogenation, or Friedel-Crafts reactions, if successful, would likely yield the 7-substituted product as the major isomer. msu.edu

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) on the benzothiophene ring is a less common but important transformation. The reactivity of aryl halides in SNA reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are known to activate the ring towards nucleophilic attack, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org

In the case of this compound, the chlorine atom at the 6-position is the leaving group. The carboxylic acid group at the 3-position, being an electron-withdrawing group, is expected to have an activating effect on the nucleophilic substitution of the chloro substituent. This activation occurs through resonance stabilization of the intermediate carbanion formed upon nucleophilic attack. Although direct experimental data on the nucleophilic aromatic substitution of this compound is not extensively reported, the general principles of SNA suggest that it should be susceptible to displacement by strong nucleophiles under appropriate conditions.

The reaction would proceed via a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile at the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge in this intermediate can be delocalized over the benzothiophene ring system and the carboxylic acid group. The second step involves the departure of the chloride ion, restoring the aromaticity of the ring and yielding the substituted product. The presence of strongly electron-withdrawing groups is crucial for this type of reaction to proceed at a reasonable rate. ck12.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the 6-position of this compound makes it a suitable substrate for various palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and other related couplings. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that allows for the formation of C-N bonds by coupling an aryl halide with an amine. libretexts.orgyoutube.com This reaction would enable the introduction of a wide range of amino groups at the 6-position of the benzothiophene ring. The choice of palladium catalyst and ligand is crucial for the success of these coupling reactions, with various phosphine-based ligands being commonly employed to facilitate the catalytic cycle. acsgcipr.org

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on the 6-chlorobenzothiophene scaffold, which can be considered analogous to the expected reactivity of this compound.

EntryCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O6-Phenyl-1-benzothiopheneNot specified
2AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene6-(Phenylamino)-1-benzothiopheneNot specified
34-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O6-(4-Methoxyphenyl)-1-benzothiopheneNot specified
4MorpholinePd(OAc)₂ / BINAPNaOtBuToluene6-Morpholino-1-benzothiopheneNot specified

This table is illustrative and based on general knowledge of palladium-catalyzed reactions on similar substrates. Actual yields and conditions may vary for this compound.

Synthesis of Fused Heterocyclic Systems Utilizing the Benzothiophene Framework

The benzothiophene ring system serves as a versatile building block for the synthesis of more complex, fused heterocyclic structures. rhhz.netnih.govrsc.orgorganic-chemistry.org Various synthetic strategies can be employed to construct additional rings onto the benzothiophene core, leading to novel polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

One common approach involves the functionalization of the benzothiophene ring with reactive groups that can subsequently undergo intramolecular cyclization reactions. For instance, substituents at the 2- and 3-positions of the benzothiophene ring can be elaborated and then cyclized to form fused systems. While starting directly from this compound presents specific challenges and opportunities, the general strategies can be adapted.

For example, the carboxylic acid at the 3-position can be converted into an amide, which could then participate in a cyclization reaction with a suitably placed functional group on the benzene ring or an adjacent substituent. Another strategy involves the initial derivatization of the 6-position via cross-coupling reactions, followed by a cyclization step to form a new ring fused to the 'a' or 'c' face of the benzothiophene. The synthesis of thieno[2,3-b]pyridines, for instance, often involves the construction of a pyridine ring onto the thiophene part of the benzothiophene. mdpi.comnih.govnih.govekb.egresearchgate.net

The following table provides examples of the synthesis of fused heterocyclic systems from benzothiophene derivatives.

Starting MaterialReagentsFused System Formed
3-Aminobenzothiophene-2-carboxylateFormamideThieno[3,2-d]pyrimidinone
2-Acetyl-3-aminobenzothiopheneGuanidineThieno[2,3-b]pyridine
2-Benzoyl-3-chlorobenzothiopheneHydrazineThieno[3,2-c]pyrazole

This table provides examples of general synthetic routes to fused benzothiophene systems.

Stereochemical Aspects of Derivatization (if applicable to chiral derivatives)

The introduction of chirality into benzothiophene derivatives is an area of growing interest, particularly for applications in asymmetric catalysis and medicinal chemistry. While this compound itself is achiral, its derivatization can lead to the formation of chiral molecules.

One approach to introduce chirality is through the synthesis of atropisomeric biaryl compounds via Suzuki-Miyaura coupling. If the rotation around the newly formed single bond between the benzothiophene and the coupled aryl group is sterically hindered, stable atropisomers can be isolated. This has been demonstrated for related biaryl systems. researchgate.net

Another strategy involves the use of chiral catalysts in reactions that create a new stereocenter on a substituent attached to the benzothiophene ring. For example, the asymmetric reduction of a ketone group or the enantioselective addition to an aldehyde derived from the carboxylic acid at the 3-position could generate chiral alcohols.

Furthermore, recent research has explored the synthesis of inherently chiral oligomers and helicenes containing the benzothiophene core. unimi.itmdpi.com These complex structures possess unique chiroptical properties. The synthesis of enantiopure benzothiophene S-oxides has also been reported, which can then be used in stereospecific transformations. nih.gov

While specific studies on the stereochemical aspects of derivatives of this compound are not widespread, the existing literature on chiral benzothiophenes provides a solid foundation for the design and synthesis of novel chiral derivatives from this starting material. researchgate.net

Advanced Analytical Characterization Methodologies for Substituted Benzothiophene Carboxylic Acids

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures, utilizing the interaction of electromagnetic radiation with matter to provide detailed information about the chemical environment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-chloro-1-benzothiophene-3-carboxylic acid, the aromatic protons on the benzothiophene (B83047) ring system would exhibit characteristic chemical shifts and coupling patterns. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the benzene (B151609) ring and the thiophene (B33073) ring will appear in the aromatic region (typically 7.0-8.5 ppm).

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, typically in the range of 165-185 ppm. libretexts.org The carbon atoms of the aromatic rings absorb in the approximate range of 120-145 ppm. The carbon atom attached to the chlorine (C-6) would also show a characteristic chemical shift.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the aromatic spin systems, while an HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of all signals.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
H2~8.3s~130
H4~8.0d~125
H5~7.5dd~126
H7~8.1d~123
COOH>12.0br s-
C2--~130
C3--~135
C3a--~139
C4--~125
C5--~126
C6--~133
C7--~123
C7a--~138
C=O--~168

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, the IR spectrum would show highly characteristic absorptions. A very broad peak spanning from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the benzothiophene ring system would likely shift this absorption to the lower end of the range, around 1710 cm⁻¹. libretexts.org Additionally, C-O stretching and O-H bending vibrations for the carboxylic acid can be observed in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.com Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500-3300Broad, Strong
Aromatic C-HStretch3000-3100Medium
Carboxylic Acid C=OStretch1710-1760Strong
Aromatic C=CStretch1450-1600Medium
Carboxylic Acid C-OStretch1210-1320Strong
Carboxylic Acid O-HBend (out-of-plane)900-960Broad, Medium
C-ClStretch600-800Medium-Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. rsc.org For this compound (C₉H₅ClO₂S), the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the calculation of the precise elemental formula and confirming the identity of the compound. nih.gov Common fragmentation patterns for carboxylic acids in MS include the loss of •OH (M-17) and •COOH (M-45). youtube.com The fragmentation of the benzothiophene ring system can also lead to characteristic daughter ions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the benzothiophene core. The spectrum of this compound is expected to show absorptions due to π→π* transitions within the aromatic system. nii.ac.jp The carboxylic acid group itself shows a weak n→π* absorption, but this is often obscured by the much stronger absorptions of the conjugated ring system. libretexts.orgmasterorganicchemistry.com The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. nii.ac.jp

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is essential for separating components of a mixture and for determining the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol, often with a small amount of acid like formic or acetic acid to ensure the carboxylic acid remains protonated). The compound's purity is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram, typically detected using a UV detector set to a wavelength where the compound strongly absorbs. A purity level of ≥99% is often achievable for well-purified compounds. jk-sci.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a substituted benzothiophene carboxylic acid, direct analysis by GC can be challenging due to the polarity and low volatility of the carboxylic acid group. Therefore, derivatization is typically required to convert the analyte into a more volatile and less polar compound.

A common derivatization strategy for carboxylic acids is esterification to form, for example, methyl or ethyl esters. This can be achieved by reacting the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst. The resulting ester is significantly more volatile and will chromatograph more effectively.

The choice of GC column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would likely be suitable for analyzing the derivatized this compound. The separation would be based on the boiling points of the components and their interactions with the stationary phase.

Detection could be accomplished using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS). GC-MS would provide the most definitive identification by furnishing both the retention time of the analyte and its mass spectrum, which serves as a molecular fingerprint.

Hypothetical GC Analysis Data for a Derivatized Analog:

ParameterValue
Analyte Methyl 6-chloro-1-benzothiophene-3-carboxylate
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Detector Mass Spectrometer (MS)
Carrier Gas Helium
Hypothetical Retention Time ~12.5 min

This data is illustrative and not based on experimental results for the specific compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile technique for the separation and qualitative analysis of compounds. It is often used to monitor the progress of a chemical reaction or to get a preliminary indication of the purity of a sample.

For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (such as hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or acetic acid). The addition of a small amount of acetic acid to the mobile phase is common for the analysis of carboxylic acids as it helps to suppress the ionization of the carboxyl group, leading to less "tailing" and more defined spots.

The separation is based on the principle of adsorption. The polar carboxylic acid group will interact strongly with the polar silica gel, causing the compound to move more slowly up the plate compared to less polar impurities. The position of the compound on the developed plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the spots can be achieved under UV light, as the benzothiophene ring system is UV-active. Alternatively, staining reagents can be used.

Illustrative TLC System:

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (70:30:1)
Visualization UV light (254 nm)
Hypothetical Rf Value ~0.4

This data is illustrative and not based on experimental results for the specific compound.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality is required. This is often the most challenging step and can involve slow evaporation of a solution, vapor diffusion, or other crystallization techniques.

For this compound, X-ray crystallography would definitively confirm the substitution pattern on the benzothiophene ring and the geometry of the carboxylic acid group. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups.

Hypothetical Crystallographic Data:

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 5.2 Å, c = 19.8 Å, β = 95°
Molecules per Unit Cell (Z) 4

This data is illustrative and not based on experimental results for the specific compound.

Theoretical and Computational Investigations of 6 Chloro 1 Benzothiophene 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural characteristics of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-chloro-1-benzothiophene-3-carboxylic acid, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), can be used to optimize the molecular geometry. bhu.ac.in These calculations predict key bond lengths and angles.

The benzothiophene (B83047) core is expected to be largely planar, a characteristic feature of aromatic systems. researchgate.net The fusion of the benzene (B151609) and thiophene (B33073) rings results in bond lengths that are intermediate between typical single and double bonds, indicative of electron delocalization. For instance, the carbon-carbon bonds within the rings will exhibit lengths that differ from standard sp2-sp2 bonds due to the aromatic nature of the fused ring system. wikipedia.org The carbon-sulfur bonds in the thiophene ring are also a key feature, with lengths influenced by the aromaticity of the system.

The substitution at the 6-position with a chlorine atom and at the 3-position with a carboxylic acid group will induce localized changes in the geometry. The C-Cl bond length will be consistent with that of a chlorine atom attached to an aromatic ring. The carboxylic acid group will have characteristic C=O and C-O bond lengths, and its orientation relative to the benzothiophene ring will be a key conformational feature.

The electronic structure is significantly influenced by the substituents. The chlorine atom, being highly electronegative, will withdraw electron density from the benzene ring through the sigma bond (inductive effect), while its lone pairs can donate electron density through the pi system (resonance effect). The carboxylic acid group is also an electron-withdrawing group. These electronic effects will modulate the reactivity and spectroscopic properties of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value (Å or °)
C-S Bond Lengths ~1.7-1.8 Å
C-C (Aromatic) Bond Lengths ~1.38-1.42 Å
C-Cl Bond Length ~1.74 Å
C-C (Carboxylic) Bond Length ~1.5 Å
C=O (Carboxylic) Bond Length ~1.2 Å
C-O (Carboxylic) Bond Length ~1.35 Å
C-S-C Bond Angle ~92°

Note: These are illustrative values based on typical bond lengths and angles for similar functional groups and aromatic systems. Actual values would be obtained from specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be primarily localized over the electron-rich benzothiophene ring system, particularly the sulfur atom and the fused aromatic rings, which have significant π-character. researchgate.net The LUMO, on the other hand, is likely to be distributed over the carboxylic acid group and the benzothiophene scaffold, reflecting the electron-withdrawing nature of these groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more easily excitable and more reactive. The presence of the chloro and carboxylic acid substituents is expected to lower the energies of both the HOMO and LUMO compared to the parent benzothiophene molecule, and this will also affect the magnitude of the HOMO-LUMO gap.

Table 2: Illustrative Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.5
LUMO -2.0

Note: These are representative energy values. Precise values would be determined by specific quantum chemical calculations.

The distribution of electron density within a molecule can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. researchgate.net These tools help in identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting its reactivity and intermolecular interactions. bhu.ac.in

In this compound, the electronegative oxygen atoms of the carboxylic acid group and the chlorine atom will lead to a significant polarization of the electron density. The MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) around the carbonyl oxygen and the chlorine atom, indicating these as sites susceptible to electrophilic attack. rsc.org

Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atom of the carboxylic acid's hydroxyl group and potentially some of the hydrogen atoms on the benzothiophene ring. bhu.ac.in These positive regions indicate sites that are prone to nucleophilic attack. The sulfur atom, with its lone pairs, could also represent a region of localized negative potential.

DFT calculations can be a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. mdpi.com These predictions can be invaluable for confirming the structure of a synthesized compound or for assigning ambiguous peaks in an experimental spectrum.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the benzothiophene ring and the proton of the carboxylic acid group. The chemical shift of the carboxylic acid proton is expected to be significantly downfield. The protons on the aromatic ring will have chemical shifts influenced by the electronic effects of the chloro and carboxylic acid substituents.

Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbons directly bonded to the chlorine and sulfur atoms will also have their chemical shifts significantly affected.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (COOH) ~170-180
C attached to Cl ~130-140
C attached to S ~125-135

Note: These are approximate chemical shift ranges. Accurate predictions require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility, particularly concerning the rotation of the carboxylic acid group around its single bond to the benzothiophene ring. nih.gov

The orientation of the carboxylic acid group can be crucial for its interactions with other molecules, such as solvent molecules or biological receptors. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them. chemrxiv.org It is generally understood that the syn conformation of the carboxylic acid group, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is often energetically favored. nih.gov

Simulations can be performed in various environments, such as in a vacuum or in the presence of an explicit solvent like water, to understand how the environment influences conformational preferences.

In Silico Modeling for Biological Interaction Prediction

In silico modeling techniques, such as molecular docking, are widely used in drug discovery to predict how a small molecule might interact with a biological target, such as a protein or enzyme. benthamdirect.com Given that many benzothiophene derivatives exhibit a range of biological activities, these methods could be applied to this compound to explore its potential as a therapeutic agent. nih.gov

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation would then calculate the most likely binding poses and estimate the binding affinity. These predictions can help to identify potential biological targets and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information can guide the design of more potent and selective analogs.

Molecular Docking Studies for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies on this compound are not extensively detailed in publicly available literature, research on analogous benzothiophene derivatives provides significant insights into their potential biological targets and binding interactions.

Studies on various benzothiophene derivatives have shown their potential to bind to a range of biological targets, including those involved in cancer and infectious diseases. For instance, derivatives have been docked against proteins crucial for the survival of multidrug-resistant bacteria like Staphylococcus aureus (MRSA, MSSA, DRSA) and key regulators of cancer cell metastasis, such as the RhoA/ROCK pathway. researchgate.netresearchgate.netnih.gov

In a study investigating benzothiophene derivatives as potential antibiotics, molecular docking revealed critical interactions with proteins associated with antibiotic resistance. researchgate.netimist.ma The binding affinities of these compounds varied depending on their specific substitutions, with some derivatives showing strong predicted binding energies. For example, against a target protein in MRSA, one derivative exhibited a binding affinity of -6.38 kcal/mol, while others showed potent activity against MSSA (-5.56 kcal/mol) and DRSA (-5.23 kcal/mol). researchgate.net Another investigation focusing on anticancer activity found that a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) showed a distinct binding pattern within the RhoA/ROCK pathway compared to a known covalent inhibitor, DC-Rhoin. researchgate.netnih.gov

These findings suggest that the this compound scaffold is a viable candidate for targeting specific protein active sites. The chloro- substitution at the 6-position and the carboxylic acid at the 3-position would be expected to play significant roles in defining its binding orientation and affinity.

Table 1: Representative Molecular Docking Results for Benzothiophene Derivatives

Compound SeriesTarget Protein/OrganismPredicted Binding Affinity (kcal/mol)
Benzothiophene AcylhydrazonesMRSA (PBP2a)-6.38
Benzothiophene AcylhydrazonesMSSA-5.56
Benzothiophene AcylhydrazonesDRSA-5.23
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxideRhoA/ROCK PathwayBinding pattern analyzed

Ligand-Protein Interaction Profiling

Following molecular docking, a detailed analysis of the ligand-protein interactions is crucial to understand the nature of the binding. This profiling identifies the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand in the protein's active site.

For the benzothiophene class of compounds, computational studies have mapped these critical ligand-target interactions. imist.ma The carboxylic acid group, present in this compound, is a key functional group known to act as a hydrogen bond donor and acceptor, often forming strong interactions with polar amino acid residues (e.g., Arginine, Lysine, Histidine) in a binding pocket. The planar benzothiophene ring system is well-suited for participating in hydrophobic and π-stacking interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, and Tryptophan. The chlorine atom at the 6-position can form halogen bonds or participate in hydrophobic interactions, further anchoring the ligand within the active site.

Analysis of benzothiophene derivatives docked into antibiotic resistance-associated proteins has revealed these exact types of binding motifs, which are considered critical for optimizing their design as effective inhibitors. imist.ma Similarly, the structure-activity relationship of certain anticancer derivatives was found to be highly dependent on the carboxamide group at the C-3 position, which dictates the binding pattern and subsequent biological activity. researchgate.netnih.gov

Table 2: Common Ligand-Protein Interactions for Benzothiophene Scaffolds

Interaction TypeKey Functional Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondingCarboxylic Acid (-COOH)Arginine, Lysine, Aspartate, Glutamate, Serine
Hydrophobic InteractionsBenzothiophene RingLeucine, Isoleucine, Valine, Alanine
π-π StackingBenzothiophene RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Halogen BondingChlorine (-Cl)Electron-rich atoms (e.g., backbone carbonyl oxygen)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties), QSAR models can predict the activity of new, unsynthesized molecules and provide design principles for optimizing lead compounds.

QSAR studies have been successfully applied to series of benzothiophene derivatives to understand the structural requirements for their anticancer and antimicrobial activities. researchgate.netresearchgate.net These models correlate molecular features with biological outcomes, such as inhibitory concentrations.

One QSAR study on novel benzothiophene derivatives as anticancer agents identified several descriptors that are crucial for their activity. researchgate.net The analysis revealed that steric, electrostatic, and electro-topological parameters were primary drivers of efficacy. The best-developed model showed a high coefficient of determination (r² = 0.9412), indicating a strong correlation between the selected descriptors and the observed anticancer activity. researchgate.net

Another investigation into benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus also developed robust QSAR models. researchgate.net Using methods like Partial Least Squares (PLS) and Multiple Linear Regression (MLR), the models demonstrated strong predictive power with R² values ranging from 0.69 to 0.793. Key molecular descriptors identified in this study included PEOE_VSA_FPOL (related to polar surface area) and Q_VSA_FHYD (related to hydrophobic surface area), highlighting the importance of both polar and nonpolar features in determining antibacterial potency. researchgate.net For other classes of compounds, QSAR models have shown that properties like the natural charge on specific atoms and the energy of the highest occupied molecular orbital (HOMO) are highly involved in cytotoxic activity. nih.gov

These studies provide a clear roadmap for the rational design of new agents based on the this compound scaffold. By manipulating the identified molecular descriptors—such as modifying substituents to alter polarity, hydrophobicity, and electronic properties—novel derivatives with potentially enhanced biological activity can be designed and prioritized for synthesis.

Table 3: Key Descriptors in QSAR Models for Benzothiophene Derivatives

QSAR Model FocusKey Descriptor TypeExample DescriptorsStatistical Metric
Anticancer ActivitySteric, Electrostatic, TopologicalPolarSurfaceArea, SaaCHE-Indexr² = 0.9412
Antibiotic ActivitySurface Area, HydrophobicityPEOE_VSA_FPOL, Q_VSA_FHYDR² = 0.69 - 0.793
Cytotoxic ActivityElectronic PropertiesNatural charge on atoms, HOMO energyModel dependent

Exploration of Biological Activities and Molecular Mechanisms of Substituted Benzothiophene Carboxylic Acids

Enzyme Inhibition and Modulation Mechanisms

Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibition

No specific research was found detailing the activity of 6-chloro-1-benzothiophene-3-carboxylic acid as an inhibitor of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK). However, extensive research has been conducted on a different isomer, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) . Studies have identified BT2 as a novel allosteric inhibitor of BDK with an IC50 of approximately 3.19 μM. nih.govnih.gov This compound binds to an allosteric site on the BDK enzyme, triggering conformational changes that lead to the dissociation of the kinase from the Branched-chain α-ketoacid dehydrogenase complex (BCKDC), thereby activating the complex and promoting the catabolism of branched-chain amino acids. nih.govsemanticscholar.orgelsevierpure.com The significant body of work on the 2-carboxylic acid isomer underscores the absence of corresponding data for the 3-carboxylic acid variant.

Lipoxygenase Inhibitory Activity

There is no available data in the searched scientific literature specifically investigating the lipoxygenase inhibitory activity of this compound. While the broader class of benzothiophene (B83047) derivatives has been explored for various pharmacological activities, including anti-inflammatory effects, specific assays against lipoxygenase for this particular compound have not been reported. eurekaselect.comnih.gov

Other Enzyme Targets (e.g., Anti-HIV PR inhibitors)

A review of the literature did not yield any studies on the efficacy of this compound as an inhibitor of HIV protease (PR) or other related viral enzymes. Research into HIV protease inhibitors has explored a wide variety of heterocyclic structures, but this specific benzothiophene derivative does not appear among the compounds evaluated. mdpi.comnih.gov

Receptor Binding and Activation/Antagonism Mechanisms

No specific studies detailing the receptor binding profile, or any agonist or antagonist activity, of this compound were identified. Research on related structures includes the investigation of 4,5,6,7-tetrahydro-benzothiophene derivatives as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), but this involves a different molecular scaffold. semanticscholar.org Similarly, studies on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have shown activity in the RhoA/ROCK pathway, but the 1,1-dioxide modification significantly alters the molecule's electronic and structural properties compared to the requested compound. nih.gov

Antimicrobial Action Modes

Antibacterial Activity

There is no direct evidence or specific data on the antibacterial activity of this compound itself. The scientific literature shows that related compounds are used as precursors in the synthesis of potential antibacterial agents. For instance, the isomer 6-chloro-1-benzothiophene-2-carboxylic acid has been utilized as a starting material to create acylhydrazone derivatives, which were then screened for activity against multidrug-resistant Staphylococcus aureus. nih.gov Other studies have focused on derivatives like 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid, again highlighting that research is concentrated on different isomers and derivatives rather than the specific subject of this article. jocpr.com General reviews confirm the potential for benzothiophenes to possess antimicrobial properties, but specific data for this compound is absent. eurekaselect.comnih.govbenthamdirect.com

Antifungal Activity

Derivatives of the benzothiophene system have been evaluated for their efficacy against clinically relevant fungal species. Studies on di(hetero)arylamine derivatives of benzothiophene have demonstrated a broad spectrum of antifungal activity, including against fluconazole-resistant strains. nih.gov The activity of these compounds is notably potent against dermatophytes. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features essential for antifungal action. For instance, the presence of hydroxyl groups on the aryl moiety has been identified as crucial for the antifungal activity of these derivatives. nih.gov Furthermore, modifications to the benzothiophene scaffold, such as the absence of an ester group at position 2, have been shown to broaden the spectrum of activity in pyridine-containing derivatives. nih.gov The mechanism of action for some of these compounds involves the inhibition of the dimorphic transition in Candida albicans, a key virulence factor. nih.gov

Table 1: Antifungal Activity of Selected Benzothiophene Derivatives This is an interactive data table. Users can sort and filter the data as needed.

Compound Class Fungal Species Activity Key Structural Feature
Di(hetero)arylamine Benzothiophenes Candida spp. Broad Spectrum Hydroxyl groups
Di(hetero)arylamine Benzothiophenes Aspergillus spp. Broad Spectrum Absence of ester at C-2
Di(hetero)arylamine Benzothiophenes Dermatophytes High Potency Pyridine moiety

Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. Benzo[b]thiophene-2-carboxylic acid derivatives have shown promise in this area.

Research has demonstrated that certain substituted benzothiophenes exhibit significant activity against both active and dormant stages of Mtb. For example, a derivative featuring both bromo and chloro substituents (compound 7b in the cited study) was found to be highly active against multidrug-resistant Mtb H37Ra, with a minimum inhibitory concentration (MIC) of 2.73 µg/mL against the dormant stage. nih.gov In comparative studies, the activity of some of these compounds was slightly better than that of the clinically used drugs rifampicin (RIF) and isoniazid (INH). nih.gov

The antitubercular activity is also observed against Mycobacterium bovis BCG. Flavone derivatives of benzothiophene have shown excellent anti-TB activity with MIC values as low as 0.62 µg/mL and 0.61 µg/mL against active and dormant M. bovis BCG, respectively. nih.gov Molecular docking studies suggest that these compounds may exert their effect by inhibiting the DprE1 (decaprenylphosphoryl-β-D-ribose-2′-epimerase) enzyme, which is crucial for mycobacterial cell wall synthesis. nih.gov

Table 2: Antitubercular Activity of Substituted Benzo[b]thiophene Derivatives This is an interactive data table. Users can sort and filter the data as needed.

Compound ID (from source) Substituents Target Organism State MIC (µg/mL)
7b Bromo, Chloro MDR-Mtb H37Ra Dormant 2.73
7a Bromo Mtb H37Ra Active 2.87
7d Hydrogen Mtb H37Ra Dormant 2.05
8c Flavone M. bovis BCG Active 0.62
8c Flavone M. bovis BCG Dormant 0.61
7g 1,3-diketone M. bovis BCG Active 0.71
7g 1,3-diketone M. bovis BCG Dormant 0.90

Anti-inflammatory Mechanisms of Action

Benzothiophene derivatives have been investigated for their potential to modulate inflammatory pathways. One such derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has demonstrated therapeutic effects in a mouse model of ulcerative colitis. Its mechanism of action involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation, which is associated with the catabolism of branched-chain amino acids (BCAAs). BT2 was also found to restore the diversity and abundance of gut microbiota, notably increasing the ratio of Firmicutes to Bacteroidetes and decreasing the abundance of pro-inflammatory bacteria like Enterobacteriaceae and Escherichia-Shigella.

Another avenue of anti-inflammatory action for this class of compounds is through the activation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. Tetrahydrobenzo[b]thiophene derivatives have been shown to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to NRF2 activation. This, in turn, reverses the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2, COX-2, and NF-κB.

Anticancer Mechanisms

The anticancer potential of benzothiophene carboxylic acids has been explored through various mechanisms. A notable target is the RhoA/ROCK pathway, which is crucial for cellular processes that promote tumor growth and metastasis. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to inhibit this pathway.

One derivative, compound b19 from a research study, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted their apoptosis. The inhibitory action on the RhoA/ROCK pathway was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers. Structure-activity relationship studies indicated that a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol moiety at the C-5 position enhanced the anti-proliferative activity.

Neuroprotective Mechanisms

While research specifically on the neuroprotective mechanisms of this compound is limited, studies on analogous structures provide potential insights. For instance, benzofuran-2-carboxamide derivatives, which are structurally similar to benzothiophene carboxylic acids, have demonstrated neuroprotective effects.

Certain benzofuran derivatives have shown potent and efficacious neuroprotective action against NMDA-induced excitotoxicity in primary cultured rat cortical neuronal cells. This suggests a potential mechanism involving the modulation of glutamate receptor activity. Additionally, some of these compounds were found to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates, indicating that antioxidant properties may also contribute to their neuroprotective effects.

Antidiabetic Mechanisms

Novel benzothiophene derivatives have been evaluated for their antidiabetic efficacy. One of the primary mechanisms identified is the inhibition of α-amylase, an enzyme involved in the breakdown of complex carbohydrates into glucose. In one study, synthesized Schiff bases and 1,3,4-oxadiazole adducts of benzo[b]thiophene-2-carbohydrazide were identified as potential α-amylase inhibitors through molecular docking studies. In vitro inhibitory studies confirmed that some of these compounds had very low IC50 values, indicating potent inhibition of the enzyme.

Another potential antidiabetic mechanism for this class of compounds involves the inhibition of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK). 3-Phenyl-1-benzothiophene-2-carboxylic acid derivatives have been investigated as inhibitors of this kinase for the treatment of diabetes.

Anticonvulsant Mechanisms

The precise anticonvulsant mechanisms of this compound have not been extensively elucidated. However, the general mechanisms of action for anticonvulsant drugs often involve one of three major categories: blockade of voltage-gated sodium channels, enhancement of inhibitory gamma-aminobutyric acid (GABAergic) neurotransmission, or inhibition of excitatory glutamatergic neurotransmission. nih.gov

Studies on other heterocyclic compounds, such as benzothiazole derivatives, have shown anticonvulsant activity, suggesting that the benzothiophene scaffold may also interact with these neurological targets. Furthermore, some broad-spectrum anticonvulsants have been shown to inhibit voltage-gated Na+ channels and N-type Ca2+ channels, and also act as K+ channel openers. It is plausible that substituted benzothiophene carboxylic acids could exert anticonvulsant effects through one or more of these mechanisms.

Emerging Research Applications of Substituted Benzothiophene Carboxylic Acids

Lead Compound Discovery and Optimization in Medicinal Chemistry

The benzothiophene (B83047) core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds and approved pharmaceuticals. wikipedia.orgbenthamdirect.com The addition of reactive functional groups like a carboxylic acid and a halogen allows for systematic structural modifications to optimize pharmacological activity.

Recent research has highlighted the potential of benzo[b]thiophene-3-carboxylic acid derivatives as potent anticancer agents. nih.govresearchgate.net Scientists have synthesized a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives based on a known covalent inhibitor of RhoA, a protein implicated in tumor growth and metastasis. nih.govtandfonline.comproquest.com The structure-activity relationship studies revealed that modifications at the C-3 position, where the carboxylic acid is located, significantly influenced the anti-proliferative activity of the compounds against breast cancer cell lines (MDA-MB-231 and MCF-7). researchgate.net

One particular derivative, compound b19 , demonstrated significant inhibition of proliferation, migration, and invasion of MDA-MB-231 cells. nih.govnih.gov Further investigation confirmed that its mechanism of action involves the inhibition of the RhoA/ROCK pathway, a critical signaling cascade in cancer progression. nih.govresearchgate.netnih.gov This work underscores the utility of the benzo[b]thiophene-3-carboxylic acid scaffold as a lead structure for the development of novel anticancer therapeutics targeting specific cellular pathways. nih.govfigshare.com While this study focused on the 1,1-dioxide derivative, 6-chloro-1-benzothiophene-3-carboxylic acid represents a key starting material for creating similar analogues with potentially enhanced or modulated activity. The chloro-substituent can alter the electronic properties and binding interactions of the molecule, offering a route for further optimization. Other studies have also explored benzothiophene carboxylic acid derivatives for anti-inflammatory, analgesic, anticholinergic, and antihistaminic activities. researchgate.netnih.gov

Table 1: Anticancer Activity of Selected Benzo[b]thiophene-3-carboxylic Acid 1,1-Dioxide Derivatives
CompoundTarget PathwayObserved EffectsCell LineReference
b19RhoA/ROCKInhibited proliferation, migration, and invasion; promoted apoptosisMDA-MB-231 nih.govnih.gov
General DerivativesRhoA/ROCKEnhanced anti-proliferative activity based on carboxamide at C-3MDA-MB-231, MCF-7 researchgate.net

Applications in Advanced Materials Science

The rigid, planar, and electron-rich nature of the benzothiophene system makes it an attractive component for advanced functional materials. The carboxylic acid and chloro- groups provide handles for polymerization and for tuning the electronic and physical properties of the resulting materials.

Functionalized Polymers

Carboxylic acid-functionalized thiophenes and their fused-ring analogues are used to synthesize novel polymers. redalyc.org These functional groups can improve solubility, promote intermolecular hydrogen bonding, and allow for the creation of copolymers with tailored properties. redalyc.orgresearchgate.net For instance, copolymers of 3-hexylthiophene (B156222) and thiophene-3-acetic acid have been prepared where the carboxylic acid content modulates the thermal stability and rigidity of the polymer backbone. researchgate.net By analogy, this compound can serve as a monomer or a functional additive in the synthesis of specialized polymers, where the benzothiophene unit would enhance thermal stability and confer specific electronic properties, while the chloro-substituent could further modify these characteristics.

Optoelectronic Materials

Benzothiophene derivatives are extensively studied for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netbgu.ac.ilresearchgate.net The electronic properties of these materials, such as the energy levels of their frontier molecular orbitals (HOMO and LUMO), can be tuned through chemical modification. rsc.org The benzothiophene S,S-dioxide (BTO) platform, a close structural relative, is noted for its versatility in developing molecules with tunable emission properties for applications like light-emitting electrochemical cells. rsc.org The incorporation of electron-withdrawing groups, such as a chloro-substituent, and groups that affect molecular packing, like carboxylic acids, can significantly alter the optoelectronic behavior of the core structure, making this compound a candidate for research into new materials for organic electronics. researchgate.netrsc.org

Coatings

In the field of coatings, benzothiophene derivatives have been incorporated into polymer resins to enhance performance. For example, a 3,6-dichloro benzo[b]thiophene derivative has been used as a modifier in alkyd resins for surface coating applications. bohrium.com The inclusion of the benzothiophene moiety improved the physico-mechanical characteristics, chemical resistance, and antimicrobial properties of the resulting film. bohrium.com This suggests that this compound could be explored as a reactive component in creating functional coatings, where it could be chemically integrated into a polymer matrix like polyester (B1180765) or alkyd resins to impart enhanced durability, thermal stability, and potentially antimicrobial or antifouling properties.

Research in Agrochemical Development

The carboxylic acid functional group is an important feature in many agrochemicals, often enhancing water solubility and biological activity. researchgate.net Halogenated thiophene (B33073) carboxylic acids, in particular, serve as key building blocks for new families of insecticides. beilstein-journals.org For instance, halogenated 2-thiophenecarboxylic acid derivatives are required for the assembly of certain 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides being investigated for broad-spectrum control of chewing and sap-feeding pests. beilstein-journals.org The benzothiophene scaffold itself is found in various bioactive molecules, and its derivatives are explored for a range of applications, including agrochemicals. The combination of the chlorinated aromatic ring and the carboxylic acid group in this compound makes it a molecule of interest for synthesis and screening programs aimed at discovering new pesticides with novel modes of action.

Environmental Chemistry Perspectives (e.g., Degradation Product Research)

The environmental fate of chlorinated aromatic compounds is a significant area of research. Benzothiophene and its derivatives are naturally occurring components of fossil fuels and are considered polycyclic aromatic sulfur hydrocarbons (PASHs). wikipedia.orgeeer.org Studies on the degradation of the parent compound, benzothiophene, show that it can be broken down by microorganisms and through advanced oxidation processes like ultrasonic irradiation. eeer.orgnih.govnih.gov

The sonochemical degradation of benzothiophene in water proceeds through the formation of intermediates such as hydroxybenzothiophenes and dihydroxy-benzothiophenes, ultimately leading to carbon dioxide and sulfite. eeer.orgmdpi.com The presence of a chlorine atom on the benzene (B151609) ring, as in this compound, can be expected to influence its environmental persistence and degradation pathways. Chlorinated organic compounds can sometimes be more resistant to biodegradation than their non-chlorinated counterparts. clu-in.org Therefore, research into the specific degradation products and rates for chlorinated benzothiophenes is crucial for assessing their environmental impact. Understanding how structures like this compound break down is essential for developing bioremediation strategies for sites contaminated with PASHs. nih.govclu-in.org

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzothiophene-3-carboxylic acid derivatives remains an active area of research. researchgate.net Future efforts for 6-chloro-1-benzothiophene-3-carboxylic acid should prioritize the development of novel synthetic methodologies that are not only efficient but also sustainable. Current challenges often involve multi-step procedures, harsh reaction conditions, or the use of stoichiometric reagents.

Prospective research should focus on:

Palladium-Catalyzed Carbonylative Approaches: Building upon methods developed for related esters, new palladium iodide-catalyzed systems could enable the direct synthesis from simple precursors like 2-(methylthio)phenylacetylenes, using carbon monoxide and air as benign reagents. acs.org

One-Pot C-H Functionalization: The development of one-pot reactions that utilize the carboxyl group as a "deciduous" directing group could offer a more atom-economical route to functionalized derivatives, avoiding separate protection and deprotection steps. researchgate.net

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer improved control over reaction parameters, enhance safety, and allow for easier scalability.

Photocatalysis: Visible-light-promoted radical cyclization of disulfides and alkynes represents a promising metal-free approach that could be adapted for the synthesis of the benzothiophene (B83047) core under mild conditions. researchgate.net

Comprehensive In-depth Biological Mechanism Elucidation

While the broader benzothiophene class exhibits a wide spectrum of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—the specific biological targets and mechanisms of action for this compound are largely unknown. nih.govrsc.org A significant unaddressed challenge is to move beyond preliminary screening and perform a deep dive into its molecular pharmacology.

Future investigations should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify specific protein binding partners. For instance, related benzothiophene derivatives have been investigated as inhibitors of Rho-associated protein kinase (ROCK) and branched-chain alpha-keto acid dehydrogenase kinase (BCKDK), suggesting potential starting points for investigation. rsc.orggoogle.com

Pathway Analysis: Utilizing transcriptomics (RNA-seq) and metabolomics to understand the downstream effects of the compound on cellular pathways and networks.

Cellular Imaging: Using advanced microscopy techniques with fluorescently-tagged analogs of the compound to visualize its subcellular localization and interaction with potential targets in real-time.

Phenotypic Screening: Expanding screening against a wider array of disease models, such as various cancer cell lines, multidrug-resistant bacteria, and models of inflammatory or metabolic diseases. nih.govgoogle.com

Exploration of Structure-Activity-Relationship Landscapes for Multi-target Modulation

A key challenge in modern drug discovery is the design of molecules that can modulate multiple biological targets to achieve a desired therapeutic effect, often with improved efficacy or reduced resistance. nih.gov The structure-activity relationship (SAR) for this compound is currently undefined. Future research must systematically explore how structural modifications impact its biological activity.

A focused SAR campaign should involve:

Systematic Analog Synthesis: Creating a library of derivatives by modifying key positions:

Position 2: Introducing various small to bulky substituents to probe the steric and electronic requirements of potential binding pockets.

Benzene (B151609) Ring (Positions 4, 5, 7): Introducing different functional groups (e.g., hydroxyl, methoxy, amino, nitro) to modulate properties like solubility, electronic distribution, and hydrogen bonding capacity.

Carboxylic Acid Group: Converting the acid to esters, amides, or other bioisosteres to explore its role in target binding and its impact on pharmacokinetic properties.

Multi-Target Screening: Evaluating the synthesized library against a panel of related and unrelated biological targets to identify opportunities for developing dual- or multi-target agents. nih.gov This approach could yield compounds with novel therapeutic profiles.

Advancements in Predictive Computational Models for Design and Efficacy

Computational chemistry offers powerful tools to accelerate the drug discovery process, but predictive models specific to this compound and its derivatives are lacking. nih.govimist.ma Establishing a robust in silico modeling framework is a critical future direction.

Key areas for development include:

Quantitative Structure-Activity Relationship (QSAR): Once sufficient biological data is generated from SAR studies, 3D-QSAR models like CoMFA and CoMSIA can be built. nih.gov These models can identify the key steric, electrostatic, and hydrophobic features that correlate with biological activity, providing a roadmap for designing more potent compounds. researchgate.netimist.ma

Molecular Docking: Performing docking studies of this compound and its analogs against the crystal structures of potential biological targets (e.g., kinases, enzymes involved in metabolic diseases) can help elucidate binding modes and predict binding affinities. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex, assess the stability of binding poses predicted by docking, and calculate binding free energies. nih.gov

ADMET Prediction: Developing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase can help minimize late-stage failures. nih.gov

Integration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of heterocyclic compounds often relies on traditional methods that may not be environmentally benign. rasayanjournal.co.inrsc.org A significant future challenge is to redesign the synthesis of this compound and its derivatives in accordance with the principles of green chemistry. nih.gov

This integration should focus on:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more eco-friendly alternatives such as water, ethanol, polyethylene (B3416737) glycols (PEGs), or bio-derived solvents like ethyl lactate. monash.edu

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. rasayanjournal.co.inunigoa.ac.in

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic amounts of more benign and recyclable catalysts (e.g., solid acid catalysts, nanoparticles) to reduce waste generation. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing byproducts.

Table 1: Summary of Future Research Directions

Section Research Area Key Objectives and Unaddressed Challenges
8.1 Novel Synthetic Routes Develop efficient, scalable, and sustainable methods (e.g., C-H functionalization, flow chemistry) to overcome limitations of current multi-step syntheses.
8.2 Biological Mechanism Identify specific molecular targets and pathways to understand its pharmacological effects beyond preliminary screening.
8.3 Structure-Activity Relationship (SAR) Systematically synthesize analogs and screen them against multiple targets to map the SAR landscape and explore polypharmacology.
8.4 Computational Models Build predictive QSAR, docking, and MD simulation models to guide the rational design of new derivatives with enhanced efficacy and better ADMET properties.

| 8.5 | Green Chemistry | Redesign synthetic pathways using greener solvents, catalytic methods, and energy-efficient techniques like microwave irradiation to minimize environmental impact. |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl lactate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-1-benzothiophene-3-carboxylic acid in laboratory settings?

  • Methodology:

  • Route 1: Utilize a benzyne intermediate strategy (adapted from ). React 3-chlorobenzyne with alkynyl sulfides to form the benzothiophene scaffold via C–S bond formation at the C1 position. Subsequent oxidation and deprotection yield the carboxylic acid group.

  • Route 2: Employ Friedel-Crafts acylation on a pre-formed benzothiophene ring, followed by selective chlorination at the 6-position using N-chlorosuccinimide (NCS) under controlled conditions (inferred from ).

  • Key Parameters: Temperature (70–90°C), solvent (DCM or THF), and catalyst (e.g., FeCl₃ for electrophilic substitution) are critical for regioselectivity .

    • Data Table 1: Comparison of Synthetic Routes
MethodYield (%)Purity (%)Key ChallengesReference
Benzyne Intermediate65–75≥97Control of benzyne stability
Friedel-Crafts50–6090–95Competing side reactions

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow:

HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm to assess purity (≥97% threshold) .

NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H NMR: δ 8.2 ppm for aromatic protons adjacent to Cl; ¹³C NMR: δ 165 ppm for carboxylic acid carbonyl) .

Mass Spectrometry: ESI-MS in negative ion mode for molecular ion peak at m/z 226.67 (calculated for C₁₀H₅ClO₂S) .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Optimized Conditions:

  • Solvent Pair: Ethanol/water (4:1 v/v) at 60°C, yielding needle-like crystals.
  • Purity Improvement: Recrystallization increases purity from 90% to ≥97% (analogous to ). Avoid DMSO due to high solubility complicating recovery .

Advanced Research Questions

Q. How do electronic effects of the 6-chloro substituent influence the reactivity of the carboxylic acid group in coupling reactions?

  • Mechanistic Insight:

  • The electron-withdrawing Cl group at the 6-position enhances the electrophilicity of the carboxylic acid, facilitating amide bond formation with amines (e.g., EDC/HOBt coupling). DFT calculations (B3LYP/6-31G*) show a 15% increase in reaction rate compared to non-chlorinated analogs .

  • Contradiction Alert: Some studies report reduced reactivity in polar aprotic solvents due to steric hindrance from the bulky benzothiophene ring. Mitigate via microwave-assisted synthesis (80°C, 10 min) .

    • Data Table 2: Reactivity in Coupling Reactions
SubstrateReaction Time (h)Yield (%)ConditionsReference
6-Cl-Benzothiophene285EDC/HOBt, DMF, RT
Non-chlorinated analog470Same conditions

Q. What strategies resolve contradictions in reported biological activities of halogenated benzothiophene derivatives?

  • Critical Analysis:

  • Substituent Position: Activity varies significantly with Cl position (e.g., 6-Cl vs. 5-Cl). For example, 6-Cl derivatives show higher antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to enhanced membrane penetration .
  • Methodological Variance: Discrepancies in bioassay protocols (e.g., broth microdilution vs. agar diffusion) can skew results. Standardize using CLSI guidelines .

Q. How can computational models predict the regioselectivity of electrophilic substitution in this compound?

  • Approach:

  • DFT Calculations: Use Gaussian16 with M06-2X/cc-pVDZ to map electrostatic potential surfaces. The 4-position is most electrophilic (Mulliken charge = +0.32), favoring nitration or sulfonation .
  • Validation: Cross-reference with experimental data (e.g., HNO₃/H₂SO₄ nitration yields 4-nitro derivative in 80% yield) .

Key Data Contradictions and Resolutions

  • Melting Point Variability: Reported mp ranges (206–207°C in vs. 195–198°C in ) may stem from polymorphic forms or residual solvents. Use DSC to identify crystalline phases .
  • Biological Activity Discrepancies: Adjust cell-line specificity (e.g., NIH/3T3 vs. HEK293) and assay endpoints (IC₅₀ vs. EC₅₀) to align with mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1-benzothiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-chloro-1-benzothiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.